4-(benzyloxy)-2-chloro-5-methoxybenzaldehyde
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Overview
Description
4-(Benzyloxy)-2-chloro-5-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a chlorine atom, and a methoxy group attached to a benzene ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2-chloro-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-chloro-5-methoxybenzaldehyde and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 4-hydroxy-2-chloro-5-methoxybenzaldehyde is reacted with benzyl bromide in the presence of potassium carbonate. The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours.
Isolation: After the reaction is complete, the product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-chloro-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(Benzyloxy)-2-chloro-5-methoxybenzoic acid.
Reduction: 4-(Benzyloxy)-2-chloro-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-chloro-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-2-chloro-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzaldehyde: Lacks the chlorine and methoxy groups, making it less reactive in certain chemical reactions.
2-Chloro-5-methoxybenzaldehyde: Lacks the benzyloxy group, which affects its solubility and reactivity.
4-(Benzyloxy)-2-hydroxybenzaldehyde: The hydroxyl group can participate in hydrogen bonding, altering its physical and chemical properties.
Uniqueness
4-(Benzyloxy)-2-chloro-5-methoxybenzaldehyde is unique due to the presence of all three functional groups (benzyloxy, chlorine, and methoxy) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-methoxy-4-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-7-12(9-17)13(16)8-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCMEBJXAPFXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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